4-Bromo-5-nitro-2-cyclopentylphenol

Description

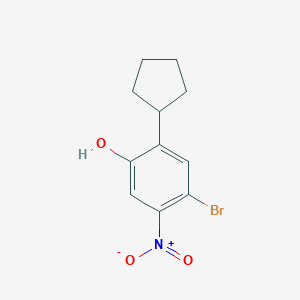

4-Bromo-5-nitro-2-cyclopentylphenol (CAS: 1233531-04-8) is a halogenated nitrophenol derivative with a cyclopentyl substituent. Its molecular formula is C₁₁H₁₂BrNO₃, and its structure features a phenolic ring substituted with:

- A bromo group at the 4-position,

- A nitro group at the 5-position,

- A cyclopentyl group at the 2-position.

The SMILES notation (BrC1C(=CC(=C(C=1)C1CCCC1)O)[N+](=O)[O-]) and InChIKey (JILUBOAKOFLBNJ-UHFFFAOYSA-N) confirm the spatial arrangement of these groups, which collectively influence its physicochemical properties . The compound’s structure suggests high lipophilicity due to the cyclopentyl and bromo substituents, while the nitro group introduces electron-withdrawing effects that may impact reactivity and stability.

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

4-bromo-2-cyclopentyl-5-nitrophenol |

InChI |

InChI=1S/C11H12BrNO3/c12-9-5-8(7-3-1-2-4-7)11(14)6-10(9)13(15)16/h5-7,14H,1-4H2 |

InChI Key |

JILUBOAKOFLBNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC(=C(C=C2O)[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and general chemical principles:

Table 1: Substituent-Driven Comparison with Analogous Compounds

| Compound Name | Substituents | Key Properties/Effects |

|---|---|---|

| 4-Bromo-5-nitro-2-cyclopentylphenol | 4-Br, 5-NO₂, 2-cyclopentyl | High lipophilicity (cyclopentyl), moderate polarity (NO₂), potential steric hindrance |

| 4-Bromo-2-nitrophenol | 4-Br, 2-NO₂ | Lower lipophilicity (no alkyl group), increased acidity due to nitro proximity to -OH |

| 5-Nitro-2-cyclopentylphenol | 5-NO₂, 2-cyclopentyl | Reduced halogen-induced steric effects; higher solubility in polar solvents |

| 2-Cyclopentylphenol | 2-cyclopentyl | Minimal electron-withdrawing effects; higher basicity compared to nitro derivatives |

Key Observations :

Lipophilicity: The cyclopentyl group in this compound enhances hydrophobicity compared to non-alkylated analogs like 4-bromo-2-nitrophenol. This could influence membrane permeability in biological systems.

Acidity: The nitro group at the 5-position likely reduces phenolic -OH acidity compared to 4-bromo-2-nitrophenol, where the nitro group is ortho to the hydroxyl, maximizing electron withdrawal.

Stability: Bromine’s electron-withdrawing nature and the nitro group’s resonance effects may destabilize the compound under basic or reducing conditions, a trend observed in other bromonitrophenols .

Research Findings and Limitations

Existing data on this compound are primarily structural (as provided in ). Comparative studies with its analogs are scarce, but theoretical insights can be drawn:

- Synthetic Challenges : The combination of bromo, nitro, and cyclopentyl groups complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., denitration or debromination).

- Biological Activity: Nitrophenols often exhibit antimicrobial properties; the cyclopentyl group in this compound may enhance cell membrane penetration, as seen in alkylated phenolic antifungals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.